molecular formula C7H13NO B13166590 1-Cyclopropyl-3-(methylamino)propan-2-one

1-Cyclopropyl-3-(methylamino)propan-2-one

Cat. No.: B13166590
M. Wt: 127.18 g/mol
InChI Key: FWJBRLWPRGFCOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclopropyl-3-(methylamino)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylamine with methyl vinyl ketone under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity .

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability . These methods ensure the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

1-Cyclopropyl-3-(methylamino)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-3-(methylamino)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(methylamino)propan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in the modulation of biochemical pathways and the regulation of metabolic processes .

At the molecular level, the cyclopropyl group and methylamino group play crucial roles in the compound’s reactivity. The cyclopropyl group provides steric hindrance, while the methylamino group enhances nucleophilicity, allowing for selective reactions with various biological targets .

Comparison with Similar Compounds

1-Cyclopropyl-3-(methylamino)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and selectivity for various applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-cyclopropyl-3-(methylamino)propan-2-one

InChI

InChI=1S/C7H13NO/c1-8-5-7(9)4-6-2-3-6/h6,8H,2-5H2,1H3

InChI Key

FWJBRLWPRGFCOQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)CC1CC1

Origin of Product

United States

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